molecular formula C8H6ClN3S2 B11503530 N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine

Cat. No.: B11503530
M. Wt: 243.7 g/mol
InChI Key: QPIGZOLUJQKPPR-UHFFFAOYSA-N
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Description

N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE is a chemical compound known for its unique structure and properties. This compound features a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom, along with a benzene ring substituted with a chloro group and a diamine group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE typically involves the reaction of benzene-1,2-diamine with a dithiazole precursor under specific conditions. One common method involves the use of 2,4,5-trichloropyrimidine and benzene-1,2-diamine in the presence of a base such as DIEA (diisopropylethylamine) in n-butanol at elevated temperatures . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE involves its interaction with specific molecular targets. The dithiazole ring and the chloro group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE is unique due to the presence of the dithiazole ring, which imparts distinct chemical and biological properties. The combination of the dithiazole ring with the chloro and diamine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H6ClN3S2

Molecular Weight

243.7 g/mol

IUPAC Name

2-[(4-chlorodithiazol-5-ylidene)amino]aniline

InChI

InChI=1S/C8H6ClN3S2/c9-7-8(13-14-12-7)11-6-4-2-1-3-5(6)10/h1-4H,10H2

InChI Key

QPIGZOLUJQKPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N=C2C(=NSS2)Cl

solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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